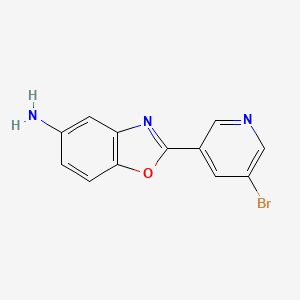

2-(5-溴吡啶-3-基)-1,3-苯并噁唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine” is a synthetic chemical compound . It is known for its ability to bind to specific receptors in the body, which makes it a valuable tool for studying the mechanisms of various biological processes.

Synthesis Analysis

The synthesis pathway for “2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine” involves the reaction of 5-bromopyridin-3-amine with ethyl acetate in the presence of a coupling agent. This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of “2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine” can be found in various databases .

Chemical Reactions Analysis

“2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine” has been used in various chemical reactions. For example, it has been used in the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp . It has also been used in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine” can be found in various databases .

科学研究应用

Application in Diabetes Mellitus Treatment

Scientific Field

Medicinal Chemistry

Summary of the Application

A series of eighteen novel pyrimidine-based thiourea compounds, which include a structure similar to “2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine”, have been synthesized and investigated for their potential in treating type II diabetes mellitus .

Methods of Application

The synthesis of these compounds involves the condensation between 4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-amine and substituted phenyl isothiocyanates .

Results or Outcomes

These compounds have shown promising results in inhibiting α-glucosidase, an enzyme that plays a crucial role in treating type II diabetes mellitus. Some compounds delivered better inhibition than the reference compound acarbose .

Application in Suzuki Cross-Coupling Reaction

Scientific Field

Organic Chemistry

Summary of the Application

The Suzuki cross-coupling reaction is a type of chemical reaction, where the carbon atoms of two organic molecules are joined together with the aid of a palladium catalyst. In a study, a series of novel pyridine derivatives were synthesized using this reaction .

Methods of Application

The synthesis of these compounds involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

Results or Outcomes

The compounds were synthesized in moderate to good yield. Density functional theory (DFT) studies were carried out for these compounds, which described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .

Application in Biological Activities

Scientific Field

Biological Research

Summary of the Application

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Methods of Application

The synthesis of these compounds involves the reaction of acetophenone and 5-bromo-3-pyridincarboxyaldehyde in ethanol, with 50% KOH added at 0°C .

Results or Outcomes

The compounds showed potential biological activities, which could be beneficial for various applications, including drug discovery and synthesis .

安全和危害

属性

IUPAC Name |

2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3O/c13-8-3-7(5-15-6-8)12-16-10-4-9(14)1-2-11(10)17-12/h1-6H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYSMLIWRDOTOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C3=CC(=CN=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339441 |

Source

|

| Record name | 2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine | |

CAS RN |

696632-95-8 |

Source

|

| Record name | 2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)

![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)